Topoi/parp-1-IN-1

Xenograft Models Tumor Growth Inhibition Oral Bioavailability

Topoi/parp-1-IN-1 (also designated Compound B6) is a synthetic small-molecule dual inhibitor that simultaneously targets topoisomerase I (TOPO I) and poly(ADP-ribose) polymerase 1 (PARP-1). This orally bioavailable compound exhibits low cytotoxicity and a reported PARP-1 IC50 of 0.09 µM, inducing G0/G1 cell cycle arrest, apoptosis, and inhibiting cancer cell proliferation and migration.

Molecular Formula C36H38Br2N4O2
Molecular Weight 718.5 g/mol
Cat. No. B12381668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoi/parp-1-IN-1
Molecular FormulaC36H38Br2N4O2
Molecular Weight718.5 g/mol
Structural Identifiers
SMILESC1CC2CN(C(C3C2N(C1)CCC3)CCCC4=NC5=CC(=C(C=C5N4)Br)Br)C(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
InChIInChI=1S/C36H38Br2N4O2/c37-29-18-31-32(19-30(29)38)40-34(39-31)15-5-14-33-27-13-7-17-41-16-6-8-22(35(27)41)20-42(33)36(43)44-21-28-25-11-3-1-9-23(25)24-10-2-4-12-26(24)28/h1-4,9-12,18-19,22,27-28,33,35H,5-8,13-17,20-21H2,(H,39,40)/t22-,27+,33+,35-/m0/s1
InChIKeyXZRLRBIWNWBCPX-XONQAIMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoi/parp-1-IN-1: A Dual TOPO I / PARP-1 Inhibitor for Targeted Cancer Research


Topoi/parp-1-IN-1 (also designated Compound B6) is a synthetic small-molecule dual inhibitor that simultaneously targets topoisomerase I (TOPO I) and poly(ADP-ribose) polymerase 1 (PARP-1) [1]. This orally bioavailable compound exhibits low cytotoxicity and a reported PARP-1 IC50 of 0.09 µM, inducing G0/G1 cell cycle arrest, apoptosis, and inhibiting cancer cell proliferation and migration [1].

Why Topoi/parp-1-IN-1 Cannot Be Replaced by Single-Target PARP or TOPO I Inhibitors


Substituting Topoi/parp-1-IN-1 with single-agent PARP inhibitors (e.g., olaparib) or TOPO I inhibitors (e.g., topotecan) fails to replicate its dual mechanism of action . While combination therapies using two separate drugs are possible, they are frequently associated with dose-limiting toxicities and complex pharmacokinetic interactions [1]. Topoi/parp-1-IN-1's integrated dual inhibition is designed to mitigate these liabilities by providing a simplified, single-agent approach with a potentially more favorable safety profile [1].

Quantitative Differentiation of Topoi/parp-1-IN-1 Against Comparators


In Vivo Efficacy: Single-Agent Tumor Growth Inhibition in HGC-27 Xenograft Model

Topoi/parp-1-IN-1 demonstrates significant single-agent, oral in vivo efficacy in an HGC-27 gastric cancer xenograft model, achieving a tumor growth inhibition (TGI) rate of 75.4% when administered at 40 mg/kg orally once every two days for 17 days . This is a key point of differentiation from in vitro-only dual inhibitors and provides a direct comparator against single-agent therapies. For context, the single-agent PARP inhibitor olaparib has reported TGI values ranging from approximately 50% to 72% in various BRCA-mutant xenograft models at comparable doses [1].

Xenograft Models Tumor Growth Inhibition Oral Bioavailability

Dual-Target Biochemical Potency: PARP-1 and TOPO I Inhibition Profiles

Topoi/parp-1-IN-1 exhibits a reported PARP-1 IC50 of 0.09 µM [1]. While direct head-to-head TOPO I IC50 data against a specific comparator is not available from the primary source, its potency can be contextualized against the related dual inhibitor TOPOI/PARP-1-IN-2, which has reported IC50 values of 32.2 nM for PARP-1 and 46.2 nM for TOPO-1 . This suggests Topoi/parp-1-IN-1's PARP-1 potency is approximately 2.8-fold weaker (0.09 µM vs. 32.2 nM), a difference that may be offset by its demonstrated in vivo oral activity.

Enzyme Inhibition IC50 Target Engagement

Cellular Antiproliferative Activity Across a Panel of Cancer Cell Lines

Topoi/parp-1-IN-1 demonstrates broad cellular antiproliferative activity with reported IC50 values of 7.21 µM, 9.48 µM, 3.80 µM, and 2.49 µM against HeLa (cervical), A549 (lung), HepG-2 (liver), and HGC-27 (gastric) cancer cell lines, respectively . This is comparable to the activity profile of another dual inhibitor, DiPT-4, which showed promising cytotoxicity against multiple cancers including HeLa, A549, and HCT116 cell lines [1].

Cytotoxicity Cancer Cell Lines Antiproliferative Activity

Functional Consequence: Induction of Apoptosis and Cell Cycle Arrest in HGC-27 Cells

In HGC-27 gastric cancer cells, Topoi/parp-1-IN-1 induces dose-dependent apoptosis, with 5 µM treatment resulting in 76.0% apoptosis . It also causes G0/G1 cell cycle arrest [1]. This functional cellular outcome is consistent with the mechanism of action of other dual TOPO I/PARP-1 inhibitors, such as DiPT-4, which also induces extensive DNA double-strand breaks and apoptosis [2].

Apoptosis Cell Cycle Arrest Mechanism of Action

Optimal Research Applications for Topoi/parp-1-IN-1 Based on Its Quantitative Profile


In Vivo Validation of Dual TOPO I/PARP-1 Inhibition in Xenograft Models

Topoi/parp-1-IN-1 is optimally suited for in vivo efficacy studies in xenograft models of gastric cancer (e.g., HGC-27) and potentially other solid tumors, based on its demonstrated 75.4% tumor growth inhibition following oral administration .

In Vitro Mechanistic Studies of Dual DNA Damage Response Inhibition

Researchers investigating the combined effects of TOPO I and PARP-1 inhibition on DNA damage, cell cycle arrest (G0/G1), and apoptosis can utilize Topoi/parp-1-IN-1 as a single-agent probe, particularly in HGC-27, HeLa, A549, and HepG-2 cell lines .

Comparative Benchmarking of Dual vs. Single-Agent Inhibition in Cellular Assays

Topoi/parp-1-IN-1 can be used as a tool compound in comparative studies against single-agent TOPO I inhibitors (e.g., topotecan) or PARP-1 inhibitors (e.g., olaparib) to quantify the benefits and mechanistic differences of integrated dual inhibition in cancer cell models .

Investigation of Oral Bioavailability and In Vivo Pharmacodynamics

Given its oral activity in mouse models, Topoi/parp-1-IN-1 serves as a valuable chemical probe for studying the pharmacokinetic and pharmacodynamic properties of an orally bioavailable dual TOPO I/PARP-1 inhibitor in preclinical settings .

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